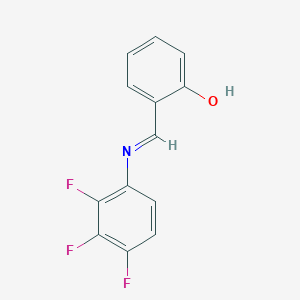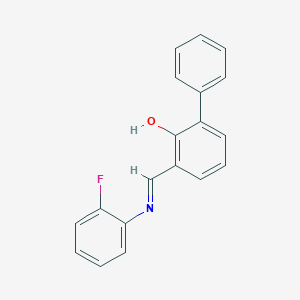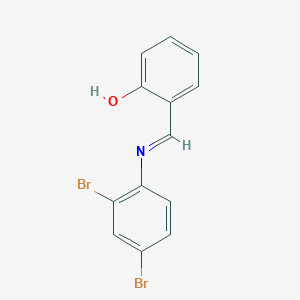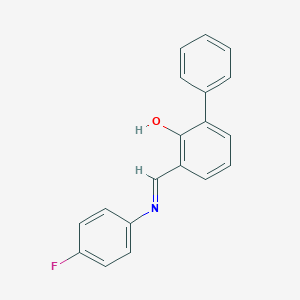
N-(Salicylidene)-2,3,4-trifluoroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Salicylidene)-2,3,4-trifluoroaniline, also known as N-SFAT, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of salicylaldehyde and aniline, and it is a colorless solid with a melting point of 110-112°C. N-SFAT is an important reagent for the synthesis of a variety of compounds, such as pyridines, quinolines, and heterocyclic compounds. It is also used in the preparation of pharmaceuticals, dyes, and other organic compounds.
科学研究应用
N-(Salicylidene)-2,3,4-trifluoroaniline has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, the preparation of pharmaceuticals, and the synthesis of dyes. It has also been used in the synthesis of pyridines, quinolines, and other organic compounds. Additionally, it has been used in the preparation of polymers and in the study of the mechanism of action of drugs.
作用机制
N-(Salicylidene)-2,3,4-trifluoroaniline acts as a nucleophile, which means it is capable of forming a covalent bond with an electron-rich species, such as an aromatic ring. This reaction allows the compound to be used in the synthesis of heterocyclic compounds and other organic compounds. Additionally, this compound can be used in the preparation of polymers and in the study of the mechanism of action of drugs.
Biochemical and Physiological Effects
This compound is generally considered to be non-toxic and non-irritating. However, it is important to note that the compound is a strong oxidizing agent and should be handled with caution. Additionally, it should not be ingested or inhaled, as it may cause irritation to the respiratory tract and skin.
实验室实验的优点和局限性
N-(Salicylidene)-2,3,4-trifluoroaniline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under most conditions. Additionally, it is a strong nucleophile and can be used in the synthesis of heterocyclic compounds and other organic compounds. However, it is important to note that this compound is a strong oxidizing agent and should be handled with caution.
未来方向
The use of N-(Salicylidene)-2,3,4-trifluoroaniline in the synthesis of heterocyclic compounds and other organic compounds has been well-studied. However, there is still much work to be done in order to better understand the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of this compound in the synthesis of polymers, the study of drug mechanisms of action, and the preparation of pharmaceuticals. Other potential future directions include the development of more efficient synthesis methods and the exploration of new applications for the compound.
合成方法
N-(Salicylidene)-2,3,4-trifluoroaniline is synthesized through the reaction of salicylaldehyde with aniline in the presence of a base, such as sodium hydroxide or potassium carbonate, and a catalyst, such as copper or iron. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures between 60-100°C. The reaction is typically complete within 2-3 hours.
属性
IUPAC Name |
2-[(2,3,4-trifluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-9-5-6-10(13(16)12(9)15)17-7-8-3-1-2-4-11(8)18/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHXGDULICMFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C(=C(C=C2)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Bis[(N-3-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298092.png)
![2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298094.png)
![2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298103.png)
![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)

![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)

![2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298164.png)




